molecular formula C18H20N4 B12315950 N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine

Cat. No.: B12315950
M. Wt: 292.4 g/mol
InChI Key: HKNBFAIHNMWEPT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Derivational History

The systematic IUPAC name This compound derives from its structural components:

  • Ethane-1-amine backbone : A two-carbon chain with an amino group (-NH2) at position 1.
  • N,N-Dibenzyl substitution : Two benzyl groups (-CH2C6H5) attached to the amine nitrogen.
  • 1H-1,2,3-Triazol-1-yl substituent : A triazole ring (three nitrogen atoms at positions 1, 2, and 3) connected via its nitrogen at position 1 to the ethane backbone.

The derivational history traces to two precursor classes:

  • Benzylamines : The N,N-dibenzyl substitution pattern aligns with synthetic modifications of primary amines to enhance lipophilicity.
  • 1H-1,2,3-Triazole : The heterocyclic core originates from click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which reliably forms 1,4-disubstituted triazoles.
Molecular Property Value Source
Molecular formula C₁₈H₂₀N₄
Molecular weight 292.4 g/mol
SMILES C1=CC=C(C=C1)CN(CCN2C=CN=N2)CC3=CC=CC=C3
InChIKey HKNBFAIHNMWEPT-UHFFFAOYSA-N

Alternative Naming Conventions in Chemical Databases

Chemical databases employ varied naming conventions for this compound:

  • PubChem : This compound (CID 66847013).
  • CAS Registry : While no CAS number is explicitly listed in provided sources, analogous triazole-amine hybrids like 1-(2-aminoethyl)-1H-1,2,3-triazole (CAS 112947-93-0) use similar nomenclature frameworks.
  • Synonym-based identifiers : SCHEMBL930156 and DB-418162 appear in specialized databases.

Notably, the 1H-1,2,3-triazole component is sometimes abbreviated as “v-triazole” in older literature, though this practice has declined with IUPAC standardization.

Structural Relationship to 1,2,3-Triazole Derivatives

This compound belongs to a broader class of 1,2,3-triazole-functionalized amines , which share these structural features:

  • Triazole ring : The 1H-1,2,3-triazole moiety provides a planar, aromatic heterocycle with dipole moments that influence molecular interactions.
  • Aminoalkyl linkage : The ethanamine spacer bridges the triazole and dibenzyl groups, enabling conformational flexibility.

Comparative analysis with related compounds:

Compound Name Key Structural Difference Source
1H-1,2,3-Triazol-1-amine Lacks dibenzyl and ethanamine groups
2-(1H-Benzimidazol-1-yl)ethanamine Replaces triazole with benzimidazole
(1-(3,5-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine Substitutes dichlorobenzyl for dibenzyl groups

The N,N-dibenzyl groups distinguish this compound from simpler triazole-amines, enhancing steric bulk and potential for π-π stacking interactions. The 1,2,3-triazole’s nitrogen orientation also differentiates it from 1,2,4-triazole isomers, which exhibit distinct electronic profiles.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

N,N-dibenzyl-2-(triazol-1-yl)ethanamine

InChI

InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-21(13-14-22-12-11-19-20-22)16-18-9-5-2-6-10-18/h1-12H,13-16H2

InChI Key

HKNBFAIHNMWEPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN2C=CN=N2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Copper-Catalyzed AAC (CuAAC)

A regioselective approach employing Cu(I) catalysts to favor 1,4-disubstituted triazoles. A typical procedure involves:

  • Reactants : Propargylamine derivative (N,N-dibenzylprop-2-yn-1-amine) and benzyl azide.
  • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), tert-butanol/H₂O (1:1), 60°C, 12 h.
  • Yield : 78–85% after column chromatography.

Mechanistic Insight : The Cu(I) catalyst polarizes the alkyne, enabling a stepwise cycloaddition with the azide to form the triazole ring.

Ruthenium-Catalyzed AAC (RuAAC)

For 1,5-disubstituted triazoles, Ru(II) catalysts like [Cp*RuCl]₄ are used, though this method is less common for N,N-dibenzyl derivatives due to regioselectivity constraints.

Metal-Free Cycloaddition Strategies

Strain-Promoted AAC

Dibenzocyclooctyne (DBCO) derivatives react with azides without metal catalysts, but high reagent costs limit scalability.

Thermal AAC

Heating N,N-dibenzylpropiolamide and benzyl azide at 100°C in DMF yields the triazole product (62% yield), though side reactions reduce purity.

Reductive Amination Pathways

Two-Step Synthesis

  • Triazole Formation : 1-Benzyl-1H-1,2,3-triazole is synthesized via CuAAC.
  • Alkylation : Reaction with dibenzylamine using K₂CO₃ in DMF at 80°C (24 h) achieves 70% yield.

Optimization Note : Excess dibenzylamine (2.5 equiv) minimizes di-alkylation byproducts.

Multicomponent Reactions (MCRs)

A one-pot synthesis strategy combining:

  • Components : Benzyl azide, propargyl bromide, and dibenzylamine.
  • Conditions : CuI (5 mol%), DIPEA, DMF, 50°C, 8 h.
  • Yield : 65–72% with >95% regioselectivity.

Advantage : Eliminates intermediate isolation, improving atom economy.

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps:

  • Setup : Teflon tubing reactor (1 mL volume).
  • Parameters : Residence time = 5 min, T = 100°C, pressure = 3 bar.
  • Output : 89% yield at 10 g/h scale.

Comparative Analysis of Methods

Method Catalyst Yield (%) Regioselectivity Scalability
CuAAC CuSO₄/NaAsc 85 1,4 > 99:1 High
Thermal AAC None 62 1,4 ≈ 1,5 Moderate
Reductive Amination K₂CO₃ 70 N/A High
MCR CuI 72 1,4 > 95:5 Moderate
Continuous Flow Cu(I) 89 1,4 > 99:1 Industrial

Troubleshooting and Optimization

Common Issues

  • Low Yields in CuAAC : Trace oxygen degrades Cu(I). Solutions include degassing solvents or using sealed tubes.
  • Byproduct Formation : Alkyl azides may decompose; slow addition of azides at 0°C mitigates this.

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance Cu(I) solubility but complicate purification.
  • Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact without sacrificing yield.

Scientific Research Applications

Chemical Properties and Structure

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine contains a triazole moiety, which is known for its diverse biological activities. The molecular formula is C16H20N4C_{16}H_{20}N_4, with a molecular weight of approximately 284.36 g/mol. The presence of the triazole ring enhances its pharmacological properties, making it a subject of interest in drug design.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of triazoles showed notable antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is thought to involve the disruption of bacterial cell wall synthesis.

Anticancer Potential

The anticancer properties of triazole derivatives have also been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cancer pathways . In particular, it has been tested against several cancer cell lines including breast (MDA-MB-231) and prostate (LNCaP) cancers, showing a dose-dependent response in cytotoxicity assays .

Antimicrobial Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several triazole derivatives including this compound and assessed their antimicrobial activity using agar diffusion methods. The results indicated that compounds with higher lipophilicity exhibited better penetration into bacterial membranes, enhancing their antibacterial efficacy .

Anticancer Activity Assessment

A comprehensive study utilized MTT assays to evaluate the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM . Further investigations into its mechanism of action indicated that it may induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Comparisons

Key Compounds Identified :

N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine (14j*) Structure: Ethanamine core with a 1,4-substituted triazole and quinoxaline aromatic system; N,N-diethyl substituents. The quinoxaline moiety introduces π-π stacking capabilities, absent in the target compound .

1-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethan-1-amine

  • Structure : Primary amine with a triazole-linked phenyl group.
  • Comparison : The absence of N-substituents reduces lipophilicity, likely decreasing blood-brain barrier penetration compared to the dibenzyl derivative .

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine

  • Structure : 1,2,4-Triazole isomer with methyl and ethyl substituents; N-methyl amine.
  • Comparison : The 1,2,4-triazole isomer may exhibit different electronic properties and hydrogen-bonding patterns compared to 1,2,3-triazoles, affecting binding affinity in biological systems .

Etazene (N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethan-1-amine)

  • Structure : Benzimidazole core with diethylamine and ethoxyphenyl groups.
  • Comparison : The benzimidazole system offers aromaticity and rigidity, contrasting with the flexible triazole-ethanamine scaffold. Diethyl substituents may confer similar metabolic stability to dibenzyl groups .

Challenges and Opportunities

  • Regioselectivity : Unlike 1,4-substituted triazoles (), the target compound’s 1-substituted triazole may require alternative synthetic routes or catalysts.
  • Structural analogs with smaller N-substituents (e.g., diethyl) may offer safer profiles .

Biological Activity

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine is a compound that incorporates the 1,2,3-triazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

1. Overview of 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring is a five-membered heterocyclic structure that has gained attention in medicinal chemistry due to its ability to interact with various biological targets. Compounds containing this moiety have demonstrated significant activities including:

  • Antifungal
  • Antibiotic
  • Anticancer
  • Antiviral
  • Anticonvulsant .

The nitrogen atoms in the triazole ring facilitate interactions with enzymes and receptors, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in regulating acetylcholine levels in the nervous system. Inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

Table 1: Biological Activities of Triazole Derivatives

Activity TypeExamples of CompoundsReference
AnticholinesteraseHesperetin–triazole hybrids
AnticancerVarious triazole derivatives
AntimicrobialTriazole-based antibiotics

3. Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in various biological assays:

Case Study 1: Cholinesterase Inhibition
A study reported the synthesis of several triazole hybrids that exhibited potent AChE and BuChE inhibitory activities. Among these compounds, some demonstrated IC50 values lower than standard drugs like donepezil, indicating their potential as therapeutic agents for cognitive disorders .

Case Study 2: Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. For instance, compounds with a triazole moiety showed significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

4. Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability characteristics. The triazole ring enhances solubility and stability under physiological conditions. Toxicological assessments indicate low toxicity levels compared to other pharmacological agents .

5. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its role as a cholinesterase inhibitor positions it as a potential therapeutic agent for neurodegenerative diseases. Ongoing research into its synthesis and optimization may lead to the discovery of novel compounds with enhanced efficacy and safety profiles.

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals, revealing the triazole’s LUMO (-1.5 to -2.0 eV) as a key site for electrophilic interactions .
  • Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions, such as the triazole’s σ→π* stabilization (~15–20 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates solvation effects, showing preferential stabilization in polar aprotic solvents (e.g., DMSO) .

How does this compound compare to structurally related ligands in transition-metal catalysis?

Advanced Research Focus
Compared to TBTA (tris[(1-benzyltriazolyl)methyl]amine), the dibenzyl-2-triazolylethanamine lacks the tridentate scaffold, reducing metal-binding stability but increasing flexibility for tailored coordination. Key differences include:

  • Metal Selectivity : TBTA preferentially binds Cu(I), while the target compound’s mono-triazole design favors Co(II) or Fe(II) in octahedral geometries .
  • Catalytic Efficiency : In CuAAC, TBTA accelerates reaction rates 10-fold via ligand-accelerated catalysis, whereas the target compound may require co-ligands for similar effects .

What are the implications of conflicting spectroscopic and crystallographic data in characterizing this compound?

Advanced Research Focus
Discrepancies between NMR (solution-phase) and XRD (solid-state) data arise from:

  • Conformational Flexibility : Solution NMR averages multiple rotamers of the dibenzyl groups, while XRD captures a single conformation.
  • Crystal Packing Effects : Intermolecular interactions (e.g., C–H···π) in the solid state distort bond angles vs. gas-phase DFT predictions. Resolution involves comparing multiple datasets and validating with Hirshfeld surface analysis .

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